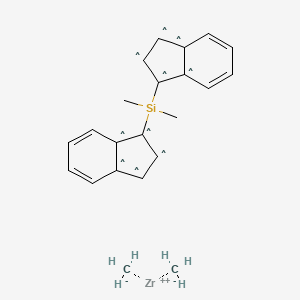
CID 90470056
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the PubChem CID 90470056 is a chemical entity with significant potential in various scientific fields. This compound is known for its unique structural properties and diverse applications in research and industry.
Méthodes De Préparation
The synthesis of the compound with CID 90470056 involves several steps. One of the methods includes the use of substituted tetrahydrocyclopentyl[c]pyrrole derivatives. The preparation method involves specific reaction conditions and intermediates to achieve the desired compound . Industrial production methods for this compound are designed to ensure high yield and purity, often involving advanced chemical synthesis techniques and stringent quality control measures.
Analyse Des Réactions Chimiques
The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
The compound with CID 90470056 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, the compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. Industrial applications include its use in the development of new materials and chemical products .
Mécanisme D'action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, CID 90470056 stands out due to its unique structural features and reactivity. Similar compounds include other substituted tetrahydrocyclopentyl[c]pyrrole derivatives, which share some structural similarities but differ in their specific functional groups and reactivity patterns . These differences can lead to variations in their chemical behavior and applications.
Conclusion
The compound with this compound is a versatile chemical entity with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C22H24SiZr |
|---|---|
Poids moléculaire |
407.7 g/mol |
InChI |
InChI=1S/C20H18Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H3;/q;2*-1;+2 |
Clé InChI |
GMGPRQFWKHSHEV-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


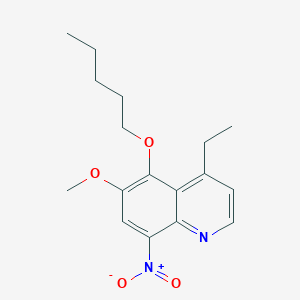

![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
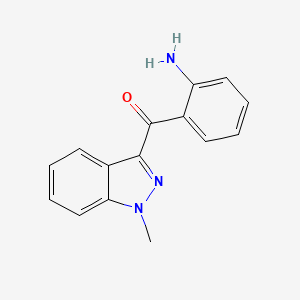
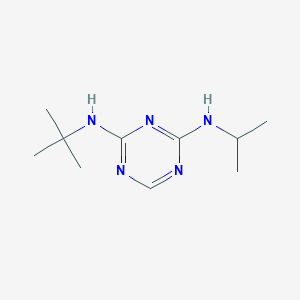
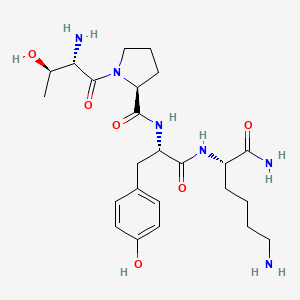
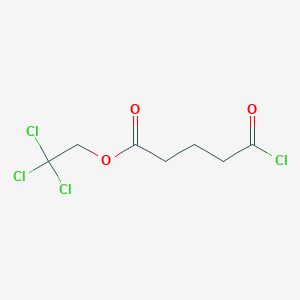

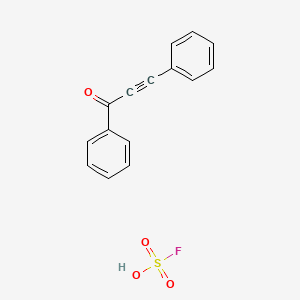
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
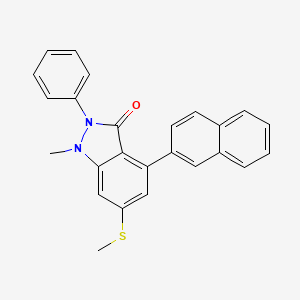
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
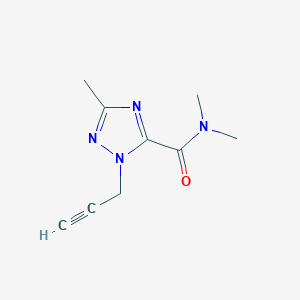
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
